5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydro-D-uridine
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Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an anhydro linkage at the 2,2’-position of the uridine molecule. The DMT group is commonly used in the protection of hydroxyl groups during the chemical synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine typically involves the protection of the 5’-hydroxyl group of uridine with the DMT group. This is achieved by reacting uridine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding deoxy forms.
Substitution: The DMT group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions using trichloroacetic acid or dichloroacetic acid are employed to remove the DMT group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected uridine derivatives, which are essential intermediates in the synthesis of oligonucleotides .
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It is used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine involves its role as a protected nucleoside in the synthesis of oligonucleotides. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligonucleotide sequence is synthesized, the DMT group is removed under acidic conditions to yield the final product with a free 5’-hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the anhydro linkage.
5’-O-(4,4’-Dimethoxytrityl)thymidine: Contains a thymine base instead of uracil.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-2-thiouridine: Contains additional modifications at the 2’-position
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2,2’-anhydro-D-uridine is unique due to its anhydro linkage, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in the synthesis of stable oligonucleotides for various research and therapeutic applications .
Properties
Molecular Formula |
C30H28N2O7 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3 |
InChI Key |
OEIRLWHCGAICDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O |
Origin of Product |
United States |
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